CL-82198 hydrochloride is a small molecule specifically designed to inhibit the activity of matrix metalloproteinase-13 (MMP-13) []. MMPs are a group of enzymes involved in breaking down components of the extracellular matrix, the network that provides structural support to tissues. While MMP activity is crucial for normal physiological processes like wound healing and tissue remodeling, excessive or uncontrolled MMP activity can contribute to various pathological conditions [].
Studies have shown CL-82198 hydrochloride to be a potent and selective inhibitor of MMP-13. In vitro experiments demonstrated that it inhibited MMP-13 activity by 89% at a concentration of 10 μg/mL, while exhibiting no significant activity against other MMPs like MMP-1, MMP-9, or the related enzyme TACE (tumor necrosis factor-alpha converting enzyme) []. This selectivity is attributed to CL-82198 hydrochloride's ability to bind within the S1' pocket of MMP-13, a specific binding site crucial for enzyme activity [].
The selective inhibition of MMP-13 by CL-82198 hydrochloride makes it a valuable tool for scientific research in various areas:
By selectively blocking MMP-13 activity, researchers can investigate its specific role in various biological processes, including cartilage degradation in osteoarthritis, progression of certain cancers, and neurodegenerative diseases [, ].
CL-82198 hydrochloride can be used to develop in vitro and in vivo models of diseases associated with excessive MMP-13 activity. This allows scientists to study disease progression and test potential therapeutic strategies targeting MMP-13 [].
The ability of CL-82198 hydrochloride to inhibit MMP-13 makes it a lead compound for developing new drugs for treating conditions where MMP-13 activity is a contributing factor. By studying its mechanism of action and chemical structure, researchers can develop more potent and specific MMP-13 inhibitors for therapeutic use [].
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has the molecular formula C17H23ClN2O3 and a molecular weight of approximately 338.83 g/mol. Its structure features a benzofuran moiety linked to a morpholine group via a butyl chain, which contributes to its pharmacological properties. The compound is classified as a hydrochloride salt, enhancing its solubility in aqueous environments .
CL-82198 hydrochloride acts as a selective inhibitor of MMP-13. It binds to the enzyme's S1' pocket, preventing the natural substrate from binding and subsequent cleavage. This inhibition reduces the degradation of cartilage, a key feature of OA [].
Studies have shown that CL-82198 hydrochloride effectively inhibits MMP-13 activity in vitro and demonstrates minimal inhibitory effects on other MMPs, highlighting its selectivity [, ].
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has demonstrated selective inhibition of matrix metalloproteinase-13 (MMP-13), which is implicated in various pathological conditions including arthritis and cancer metastasis. In vitro studies have shown that it inhibits MMP-13 activity without significantly affecting other related enzymes such as MMP-1 and MMP-9 . This selectivity suggests potential therapeutic applications in diseases where MMP-13 plays a critical role.
Several synthetic routes have been developed for producing N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Notable methods include:
The primary application of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride lies in its role as a selective inhibitor of MMP-13, making it a candidate for therapeutic development in:
Interaction studies have shown that N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride interacts specifically with MMP-13 through binding within its active site. NMR binding studies revealed that it occupies the S1’ pocket of MMP-13, which is crucial for its selectivity against other metalloproteinases . These interactions highlight its potential for further optimization and development into therapeutic agents.
Several compounds share structural similarities with N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
6-hydroxy-3-methyl-7-morpholin-4-ylmethyl-benzofuran | 25157-54-4 | Hydroxy group enhances solubility |
N-(4-piperidinobutyl)-1-benzofuran-2-carboxamide | 1188890-36-X | Piperidine ring instead of morpholine |
N-(3-morpholinopropyl)-1-benzofuran-2-carboxamide | 1188890-X | Shorter propyl chain |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride stands out due to its selective inhibition profile against MMPs, particularly MMP-13, which may not be observed in other similar compounds.
Irritant